2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorocyclobutane ring, a piperidine ring, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclobutane Ring: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the difluorocyclobutane moiety.
Piperidine Ring Formation: The next step involves the cyclization of an appropriate intermediate to form the piperidine ring.
Coupling with Pyridine Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[1-(3,3-difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-17(19)7-14(8-17)16(23)22-5-1-2-13(10-22)11-24-15-6-12(9-20)3-4-21-15/h3-4,6,13-14H,1-2,5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHTZLKSIBVOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(C2)(F)F)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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